molecular formula C21H22N4O4S B11580024 2-(ethylsulfanyl)-8,8-dimethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 6150-48-7

2-(ethylsulfanyl)-8,8-dimethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11580024
CAS No.: 6150-48-7
M. Wt: 426.5 g/mol
InChI Key: QUHMXDKIXGJJAV-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-8,8-dimethyl-5-(3-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is a complex heterocyclic compound. It belongs to the class of pyrimidoquinolines, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure with an ethylsulfanyl group, a nitrophenyl group, and a pyrimidoquinoline core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-8,8-dimethyl-5-(3-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione can be achieved through a multi-step process involving the condensation of 4-chloroaniline, an aromatic aldehyde, and barbituric acid. This reaction is typically carried out in the presence of low transition temperature mixtures, which act as sustainable solvents . The process is efficient, environmentally friendly, and yields high purity products without the need for chromatographic purification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of greener and recyclable reaction media, along with simple workup procedures, makes the process suitable for large-scale production. The reaction conditions are optimized to ensure high yield and purity, making the compound viable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-8,8-dimethyl-5-(3-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethylsulfanyl)-8,8-dimethyl-5-(3-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-8,8-dimethyl-5-(3-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is primarily attributed to its ability to interact with enzymes and receptors, leading to the inhibition of key biological processes. For example, its anticancer activity may involve the inhibition of DNA synthesis and cell division, while its antimicrobial activity could be due to the disruption of bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylsulfanyl)-8,8-dimethyl-5-(3-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione stands out due to its unique structural features, such as the presence of both an ethylsulfanyl group and a nitrophenyl group. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

6150-48-7

Molecular Formula

C21H22N4O4S

Molecular Weight

426.5 g/mol

IUPAC Name

2-ethylsulfanyl-8,8-dimethyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C21H22N4O4S/c1-4-30-20-23-18-17(19(27)24-20)15(11-6-5-7-12(8-11)25(28)29)16-13(22-18)9-21(2,3)10-14(16)26/h5-8,15H,4,9-10H2,1-3H3,(H2,22,23,24,27)

InChI Key

QUHMXDKIXGJJAV-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N1

Origin of Product

United States

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